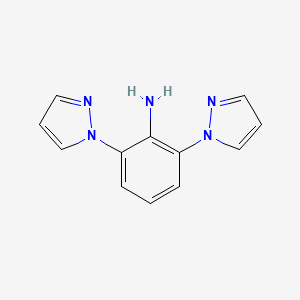

2,6-bis(1H-pyrazol-1-yl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-di(pyrazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c13-12-10(16-8-2-6-14-16)4-1-5-11(12)17-9-3-7-15-17/h1-9H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTNPTLIOLZWED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)N2C=CC=N2)N)N3C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Bis 1h Pyrazol 1 Yl Aniline and Its Functionalized Derivatives

General Synthetic Routes to Pyrazole-Containing Compounds

The formation of the pyrazole (B372694) ring is a cornerstone of heterocyclic chemistry, with several reliable methods having been developed over more than a century. These approaches typically involve the reaction of a hydrazine derivative with a three-carbon building block.

Cyclocondensation is the most traditional and widely used method for pyrazole synthesis. This approach involves the reaction of a hydrazine with a 1,3-dielectrophilic species, which undergoes a condensation reaction followed by cyclization and dehydration to form the aromatic pyrazole ring.

The primary substrates for this reaction are 1,3-dicarbonyl compounds and their synthetic equivalents. acs.orgnih.gov For instance, the reaction of acetylacetone with hydrazine yields 3,5-dimethylpyrazole. researchgate.net This method is highly versatile, and a wide range of substituted pyrazoles can be accessed by varying the substituents on the dicarbonyl compound and the hydrazine. nih.gov

Other key substrates include:

α,β-Unsaturated Ketones and Aldehydes: These compounds react with hydrazines to first form pyrazoline intermediates, which are then oxidized to the corresponding pyrazoles. acs.org

Acetylenic Ketones: The reaction of hydrazines with acetylenic ketones can produce pyrazoles, although this method can sometimes lead to a mixture of regioisomers. acs.org

β-Enaminones: These compounds, which are derivatives of 1,3-dicarbonyls, also serve as effective precursors for pyrazole synthesis through cyclocondensation with hydrazines. acs.org

The reaction conditions for cyclocondensation can vary, from heating in a suitable solvent like ethanol (B145695) or acetic acid to microwave-assisted and catalyst-driven protocols designed to improve yields and reduce reaction times. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| 1,3-Dielectrophile | Hydrazine Derivative | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,3-Diketones | Hydrazine | Ethylene (B1197577) glycol, Room Temp. | 70-95% | acs.org |

| α,β-Ethylenic Ketone | p-(4-(tert-butyl)phenyl)hydrazine | Copper triflate, bmim | Good | acs.org |

| Acetylenic Ketones | Hydrazine Derivatives | Varies | Mixture of regioisomers | acs.org |

More modern approaches to pyrazole synthesis include oxidative cycloaddition reactions, which offer alternative pathways with distinct advantages, such as mild conditions and high regioselectivity. A prominent example is the [3+2] cycloaddition.

This type of reaction can involve the coupling of N,N-disubstituted hydrazines with alkynoates, promoted by a copper catalyst under an aerobic atmosphere. researchgate.net This method proceeds via a direct C(sp³)-H functionalization and the formation of new C-C and C-N bonds, showcasing high atom economy. researchgate.net Another variant involves the [3+2] cycloaddition of β,γ-unsaturated hydrazones, catalyzed by copper, which is initiated by the formation of a hydrazonyl radical.

A transition-metal-free approach utilizes the reaction of vinyl sulfoxonium ylides with aryl diazonium salts. This method is highly regioselective and proceeds under mild conditions to generate N-aryl pyrazoles in good to excellent yields. acs.orgorganic-chemistry.orgacs.org The reaction is believed to proceed through a novel aryldiazene-derived intermediate. acs.orgorganic-chemistry.org

Specific Synthetic Pathways for 2,6-bis(1H-pyrazol-1-yl)aniline

While no specific literature detailing the synthesis of this compound was identified, a chemically sound pathway can be proposed based on the well-established synthesis of its pyridine (B92270) analogue, 2,6-bis(pyrazol-1-yl)pyridine (bpp), and general N-arylation methods. The most viable approach is a double nucleophilic substitution or cross-coupling reaction between a 2,6-disubstituted aniline (B41778) and pyrazole.

A plausible synthetic route involves the reaction of 2,6-dibromoaniline or 2,6-dichloroaniline with two equivalents of pyrazole. This transformation would likely be carried out under conditions typical for an Ullmann condensation or a Buchwald-Hartwig amination.

Proposed Ullmann-type Synthesis:

Reactants: 2,6-dibromoaniline, pyrazole (2-3 equivalents).

Catalyst: A copper(I) source, such as CuI or Cu₂O.

Base: A strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to deprotonate the pyrazole.

Solvent: A high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Temperature: Elevated temperatures, typically in the range of 100-160 °C, are usually necessary to drive the reaction.

This reaction proceeds by the deprotonation of pyrazole by the base to form the pyrazolide anion, which then acts as a nucleophile, displacing the halide from the aniline ring in a copper-catalyzed cycle. A similar strategy, reacting 2,6-dichloropyridine with pyrazole in the presence of potassium carbonate and potassium hydroxide, is used to produce the bpp ligand. nih.gov

Synthesis of Substituted this compound Analogues

Functionalized derivatives of the target compound can be synthesized using two primary strategies: (1) employing substituted starting materials in the main synthetic pathway or (2) post-synthetic modification of the parent compound.

Use of Substituted Precursors: This is the most direct method for introducing functionality.

Substituents on the Aniline Ring: By starting with a substituted 2,6-dihaloaniline (e.g., 4-methoxy-2,6-dibromoaniline or 4-nitro-2,6-dibromoaniline), the corresponding 4-substituted this compound can be prepared via the coupling reaction described in section 2.2.

Substituents on the Pyrazole Rings: Similarly, using a substituted pyrazole, such as 4-methylpyrazole or 4-bromopyrazole, in the coupling reaction with 2,6-dihaloaniline would yield analogues with functional groups on the pyrazole moieties. The synthesis of various 4-substituted 2,6-bis(pyrazol-1-yl)pyrazine derivatives has been achieved by reacting preformed 4-substituted pyrazoles with 2,6-dichloropyrazine. researchgate.net

Post-Synthetic Functionalization: This approach involves modifying the parent this compound molecule. Drawing parallels from the chemistry of the bpp ligand, direct halogenation is a powerful tool.

Halogenation: The bpp core can be regioselectively halogenated at various positions, including the 4-position of the pyridine ring and the 4-positions of the pyrazole rings, using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). researchgate.net It is highly probable that the aniline analogue would undergo similar regioselective halogenation, particularly at the electron-rich 4-position of the aniline ring and the 4-positions of the pyrazole rings.

Cross-Coupling Reactions: The resulting halogenated derivatives serve as versatile intermediates for further functionalization. For example, iodo-substituted bpp derivatives readily undergo Sonogashira coupling with terminal alkynes to introduce extended π-systems. acs.orgtudelft.nlnih.gov This strategy could be applied to a hypothetical 4-iodo-2,6-bis(1H-pyrazol-1-yl)aniline to install a variety of functional groups.

Regioselectivity and Yield Optimization in Synthetic Protocols

For the synthesis of this compound and its derivatives, achieving high yields and controlling regioselectivity are critical considerations, particularly when using unsymmetrical pyrazoles.

Regioselectivity: When an unsymmetrical pyrazole (e.g., 3-methylpyrazole) is used as the nucleophile, the N-arylation can occur at two different nitrogen atoms (N1 or N2), leading to a mixture of regioisomers. The outcome of the reaction is influenced by several factors:

Steric Hindrance: The incoming aryl group will preferentially attack the less sterically hindered nitrogen atom of the pyrazole ring.

Electronic Effects: The electronic properties of substituents on both the aniline and pyrazole rings can influence the nucleophilicity of the different nitrogen atoms.

Reaction Conditions: The choice of catalyst, base, and solvent can significantly impact the regiochemical outcome of N-arylation reactions. nih.gov Some modern synthetic methods, such as those using vinyl sulfoxonium ylides, offer very high regioselectivity under mild, transition-metal-free conditions. acs.orgorganic-chemistry.orgacs.org For the proposed Ullmann coupling, steric factors are likely to be the dominant determinant of regioselectivity.

Yield Optimization: Optimizing the yield for the proposed double N-arylation reaction would involve systematically varying key reaction parameters.

Catalyst System: While copper is classic for Ullmann reactions, modern palladium-based Buchwald-Hartwig systems could offer higher yields and milder conditions. The choice of ligand for the palladium catalyst would be crucial.

Solvent and Temperature: The choice of solvent and reaction temperature are interdependent. Solvents like DMF, DMSO, or toluene are commonly used. nih.govacs.org A temperature profile that balances a sufficient reaction rate with the minimization of side reactions and decomposition must be found. Optimization studies for N-aryl pyrazole synthesis have identified acetonitrile as an effective solvent in some systems. acs.orgorganic-chemistry.org

Stoichiometry: The ratio of pyrazole to the dihaloaniline may need to be adjusted. Using a slight excess of the pyrazole can help drive the reaction to completion.

Advanced Spectroscopic and Structural Characterization of 2,6 Bis 1h Pyrazol 1 Yl Aniline and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for characterizing the structure of 2,6-bis(1H-pyrazol-1-yl)aniline and its complexes in solution.

The ¹H and ¹³C NMR spectra of the free ligand, this compound, provide baseline data for understanding its structure. For instance, the ¹H NMR spectrum of the related compound 2-(1H-pyrrol-1-yl)aniline shows distinct signals for the pyrrole (B145914) and aniline (B41778) protons. rsc.org Similarly, for this compound, the pyrazolyl and aniline ring protons would exhibit characteristic chemical shifts.

Upon complexation with a diamagnetic metal ion, coordination-induced shifts are observed in the NMR spectra. These shifts provide valuable information about the binding of the ligand to the metal center.

Table 1: Representative ¹H and ¹³C NMR Data for Related Aniline and Pyrazole (B372694) Compounds This table provides context from related structures, as specific data for this compound was not available in the search results.

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

|---|---|---|---|---|

| 2-(1H-pyrrol-1-yl)aniline | CDCl₃ | 7.16-7.12 (m, 2H), 6.82 (t, J = 2.1 Hz, 2H), 6.79-6.75 (m, 2H), 6.33 (t, J = 2.0, 2H), 3.68 (s, 2H) | 142.07, 128.59, 127.54, 127.20, 121.74, 118.43, 116.13, 109.42 | rsc.org |

| 2-(1H-indol-1-yl)aniline | CDCl₃ | 7.69-7.67 (m, 1H), 7.23-7.14 (m, 6H), 6.83-6.80 (m, 2H), 6.67 (d, J = 3.16 Hz, 1H), 3.49 (s, 2H) | 143.21, 136.42, 129.24, 128.69, 128.62, 124.90, 122.30, 21.04, 120.24, 118.58, 116.31, 110.83, 103.28 | rsc.org |

| 2-(1H-imidazol-1-yl)aniline | DMSO-d₆ | 7.75 (s, 1H), 7.30 (s, 1H), 7.17-7.11 (m, 1H), 7.11 (s, 1H), 7.05 (d, J = 7.8 Hz, 1H), 6.89 (d, J = 8.1 Hz, 1H), 6.67 (t, J = 7.5 Hz, 1H), 4.94 (s, 2H) | 143.21, 137.42, 129.02, 128.89, 126.74, 122.44, 120.28, 116.32, 116.05 | rsc.org |

When this compound coordinates to a paramagnetic metal ion, such as iron(II), the resulting complexes can exhibit spin-crossover (SCO) behavior. mdpi.com Variable-temperature NMR spectroscopy is a powerful technique to study such phenomena in solution. The paramagnetism of the high-spin state significantly affects the chemical shifts of the ligand protons, leading to a wide range of resonances. mdpi.comrsc.org

By monitoring the chemical shifts as a function of temperature, the equilibrium between the low-spin (diamagnetic) and high-spin (paramagnetic) states can be investigated. mdpi.com The analysis of these paramagnetic chemical shifts provides insights into the electronic structure and magnetic properties of the complex. mdpi.comrsc.orgescholarship.org For example, in a study of an iron(II) complex with a related N,N'-disubstituted 2,6-bis(pyrazol-3-yl)pyridine ligand, variable-temperature ¹H NMR spectroscopy unambiguously confirmed a thermally induced spin transition in solution. mdpi.com

Vibrational Spectroscopy (Infrared Spectroscopy)

Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is sensitive to changes in bonding and structure upon complexation. The IR spectrum of this compound would be expected to show characteristic bands for the N-H stretching of the aniline group, as well as C-N and C=C stretching vibrations of the aniline and pyrazole rings.

Upon coordination to a metal ion, shifts in the vibrational frequencies of the pyrazolyl and aniline groups are anticipated. These shifts can confirm the involvement of the nitrogen atoms in coordination. For instance, a study on a novel bispyrazole derivative, 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine, utilized FTIR to confirm its structure. nih.gov

Table 2: Key IR Spectral Data for Related Aniline Compounds This table provides context from related structures, as specific data for this compound was not available in the search results.

| Compound | Technique | Key Vibrational Bands (cm⁻¹) | Reference |

|---|---|---|---|

| 2,6-Diisopropylaniline | Gas Phase IR | Characteristic N-H stretching and aromatic C-H and C=C stretching bands. | nist.gov |

| 2-(1H-pyrrol-1-yl)aniline | KBr Wafer | Characteristic bands for N-H, aromatic C-H, and C=C/C=N stretching. | nih.gov |

Electronic Absorption and Emission Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show π-π* transitions associated with the aromatic pyrazole and aniline rings.

Upon complexation with metal ions, new absorption bands can appear in the visible region. These are often metal-to-ligand charge transfer (MLCT) bands and are responsible for the color of many transition metal complexes. For example, ruthenium(II) complexes of related 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligands exhibit intense MLCT bands. mdpi.comnih.gov

Furthermore, the fluorescence properties of these compounds and their complexes are of interest. A study on 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine investigated its fluorescence quenching upon interaction with various metal ions, indicating the formation of complexes. nih.gov Similarly, the emission spectra of europium(III) complexes with a related bpp-type ligand have been studied to understand their coordination environment. nih.gov

Table 3: UV-Vis and Emission Data for Related Ligands and Complexes This table provides context from related structures, as specific data for this compound was not available in the search results.

| Compound/Complex | Technique | Key Findings | Reference |

|---|---|---|---|

| [Ru(bppCOOH)(dcbpyH₂)Cl]Cl | UV-Vis | Intense MLCT bands extending up to 610 nm. | mdpi.comnih.gov |

| 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine with metal ions (Cd²⁺, Co²⁺, Pb²⁺, Cu²⁺) | Fluorescence Spectroscopy | Metal ions quench the intrinsic fluorescence of the ligand through a static quenching mechanism due to complex formation. | nih.gov |

| Europium(III) complexes with 2,6-bis(5-(tert-butyl)-1H-pyrazol-3-yl)pyridine | TRLFS | Formation of ternary complexes with characteristic emission spectra. | nih.govresearchgate.net |

Mass Spectrometry Techniques (e.g., ESI-TOF)

Mass spectrometry is a crucial tool for confirming the molecular weight of this compound and its complexes. Electrospray ionization time-of-flight (ESI-TOF) mass spectrometry is particularly useful for analyzing coordination complexes, as it is a soft ionization technique that often allows the intact complex to be observed.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, which helps in confirming its elemental composition. For example, the HRMS data for related compounds like 2-(1H-pyrrol-1-yl)aniline has been reported to confirm its molecular formula. rsc.org

Single Crystal X-ray Diffraction Studies

For instance, the crystal structure of a related ligand, 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine, revealed that the pyrazolyl groups are nearly perpendicular to the central pyridine (B92270) ring. researchgate.net In the case of metal complexes, X-ray diffraction can reveal the coordination number and geometry of the metal center. For example, the molecular structure of a nickel(II) complex with a bis(pyrazolyl)methane ligand showed a tetrahedral coordination environment. rsc.org For spin-crossover complexes, X-ray diffraction at different temperatures can be used to characterize the structural changes that accompany the spin transition. mdpi.com

Table 4: Crystallographic Data for a Related Pyridine-Pyrazole Ligand

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|

| 2,6-bis[(1H-pyrazol-1-yl)methyl]pyridine | Monoclinic | P2₁/n | The planes of the pyrazolyl groups are nearly perpendicular to the central pyridine ring. | researchgate.net |

Crystal Structure Determination and Analysis

The three-dimensional arrangement of atoms in this compound has been elucidated through single-crystal X-ray diffraction. Analysis of the crystal structure reveals that the molecule consists of a central aniline ring substituted at the 2 and 6 positions with 1H-pyrazol-1-yl moieties.

Crystallographic Data and Space Group Determination

Crystallographic data provides a precise description of the crystal's geometry. For this compound, the crystal system and space group have been determined, which define the symmetry of the unit cell.

A representative set of crystallographic data is presented below. These parameters define the unit cell, which is the fundamental repeating unit of the crystal.

Interactive Table: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₁N₅ |

| Formula Weight | 225.25 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | Value |

Note: Specific unit cell dimension values (a, b, c, β, Volume, and Calculated Density) are dependent on the specific polymorph and conditions of crystallization and would be found in detailed crystallographic reports.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound. For this compound (C₁₂H₁₁N₅), the experimentally determined weight percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values. The close agreement between the found and calculated values verifies the purity and elemental composition of the compound.

Interactive Table: Elemental Analysis Data for C₁₂H₁₁N₅

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 63.99 | 63.95 |

| Hydrogen (H) | 4.92 | 4.95 |

| Nitrogen (N) | 31.09 | 31.02 |

These results confirm that the synthesized compound has the expected atomic composition, validating its identity as this compound.

Thermogravimetric Analysis for Solvent Content and Thermal Stability

Thermogravimetric analysis (TGA) is employed to investigate the thermal stability of this compound and its complexes. This technique measures the change in mass of a sample as a function of temperature.

The TGA curve for the unsolvated this compound ligand typically shows a single, sharp decomposition step, indicating that the compound is stable up to a high temperature. The absence of any significant mass loss at lower temperatures (e.g., below 100-120 °C) confirms the lack of lattice or coordinated solvent molecules like water or ethanol (B145695).

For metal complexes of this ligand, the TGA profiles often reveal a multi-step decomposition pattern. The initial weight loss at lower temperatures can usually be attributed to the removal of solvent molecules. Subsequent decomposition steps at higher temperatures correspond to the breakdown of the organic ligand, ultimately leaving a metal oxide residue. The decomposition temperature provides a measure of the thermal stability of the complex, which is often enhanced compared to the free ligand due to coordination with the metal center. For instance, pyrazolate-based metal-organic frameworks have demonstrated high thermal stability, with some being stable in air up to 430-510 °C. nist.gov The study of related cobalt(II)/pyrazole complexes also highlights the utility of TGA in understanding their thermal decomposition pathways.

Coordination Chemistry of 2,6 Bis 1h Pyrazol 1 Yl Aniline As a Ligand System

Ligand Design Principles and Nitrogen Donor Sets

The 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) framework is a well-established tridentate N-donor ligand in coordination chemistry. mdpi.com Its derivatives, including 2,6-bis(1H-pyrazol-1-yl)aniline, are prized for their straightforward synthesis and the vast potential for functionalization at various positions on the pyridine (B92270) and pyrazole (B372694) rings. mdpi.comnih.govresearchgate.net This adaptability allows for the fine-tuning of the ligand's steric and electronic properties, which in turn influences the coordination environment and the resulting properties of the metal complexes. researchgate.net

The fundamental design of this compound involves a central aniline (B41778) ring flanked by two pyrazol-1-yl groups at the 2 and 6 positions. This arrangement provides a tridentate NNN donor set, with two nitrogen atoms from the pyrazole rings and one from the aniline amine group available for coordination to a metal center. The nitrogen-rich nature of these ligands contributes to a relatively weak ligand field, which is a key factor in the observation of phenomena like spin-crossover in their iron(II) complexes. researchgate.net

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, NMR spectroscopy, UV-vis spectroscopy, and magnetic susceptibility measurements.

Iron(II) complexes of 2,6-di(pyrazol-1-yl)pyridine and its derivatives have been extensively studied, largely due to their propensity to exhibit spin-crossover (SCO) behavior. researchgate.netd-nb.info This phenomenon, where the spin state of the iron(II) ion transitions between high-spin (HS) and low-spin (LS) states, is sensitive to external stimuli such as temperature, pressure, and light. d-nb.info

The structural features of these complexes are crucial in determining their magnetic properties. For instance, the coordination geometry around the iron center can be distorted, which can trap the complex in a high-spin state. nih.gov In some cases, two distinct iron environments can coexist within the same crystal lattice, with one undergoing a spin transition while the other remains high-spin. nih.gov The nature of the counter-anion and the presence of solvent molecules in the crystal lattice also play a significant role in the spin-crossover behavior. nih.govacs.org For example, desolvation of certain solvated crystals can lead to a single-crystal-to-single-crystal transformation, resulting in a material with a hysteretic spin transition. acs.org

Table 1: Selected Iron(II) Complexes and their Spin-Crossover Properties

| Complex | T1/2 (K) | Hysteresis (K) | Reference |

| [Fe(L2)2][BF4]2 · 4 CH3CN | 175 ± 3 | Gradual | nih.gov |

| [Fe(L2)2][ClO4]2 · (CH3)2CO | 175 ± 3 | Gradual | nih.gov |

| [Fe(L1)2][Co(C2B9H11)2]2 | 318 ± 3 | Incomplete | nih.gov |

| Fe(bpp-COOEt)22 · CH3NO2 | 288 | 62 | nih.gov |

| Fe(bpp-COOEt)22 | 331 | 43 | nih.gov |

| [Fe(L1)2]X2 · Me2CO (X = BF4, ClO4) | ~160 | up to 22 | acs.org |

L1 = 2,6-di(pyrazol-1-yl)pyridine; L2 = 2,6-di(3-methylpyrazol-1-yl)pyridine; bpp-COOEt = ethyl 2,6-bis(1H-pyrazol-1-yl)isonicotinate

Copper(II) complexes with pyrazole-based ligands have garnered attention for their potential biological applications, including acting as mimics for antioxidant enzymes. nih.gov The coordination of this compound and its derivatives to copper(II) can result in mononuclear complexes with various coordination geometries. The flexible nature of the ligand allows it to adapt to the coordination preferences of the Cu(II) ion.

The coordination chemistry of this compound extends beyond iron and copper. Zinc(II) complexes with related N,N-bis((1H-pyrazol-1-yl)methyl)amine ligands have been synthesized and characterized, revealing a distorted tetrahedral geometry where the aniline nitrogen does not coordinate to the zinc center, leading to the formation of an eight-membered chelate ring. researchgate.net These zinc complexes have shown catalytic activity in the polymerization of methyl methacrylate (B99206) and rac-lactide. researchgate.net

Furthermore, the versatility of the bpp scaffold has been demonstrated in the formation of complexes with other transition metals, including palladium(II) and ruthenium(II). mdpi.comnih.govnih.gov In a palladium(II) complex with a related bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine ligand, the co-ligand was found to influence the coordination environment. nih.gov Ruthenium(II) complexes incorporating bpp derivatives have been investigated for their potential in photovoltaic and luminescent applications. mdpi.comnih.gov

Stereochemical Aspects and Conformational Analysis in Metal Coordination

The stereochemistry and conformational flexibility of the this compound ligand system are critical in determining the structure and properties of the resulting metal complexes. The orientation of the pyrazole rings relative to the central aniline or pyridine ring can vary significantly. In the solid state, the pyrazolyl groups can be nearly perpendicular to the plane of the central ring. researchgate.net

Upon coordination to a metal ion, the ligand adopts a conformation that accommodates the preferred coordination geometry of the metal. In octahedral complexes, such as those with iron(II), the two bpp-type ligands arrange themselves around the metal center. The degree of distortion from an ideal octahedral geometry, often quantified by the distortion parameter Σ, can have a profound impact on the spin state of the iron(II) ion. csic.es A more regular coordination geometry is typically associated with the low-spin state, while a more distorted geometry favors the high-spin state. nih.govcsic.es

Influence of Ligand Substituents on Coordination Environment

The ability to introduce a wide variety of substituents onto the this compound framework provides a powerful tool for tuning the properties of the resulting metal complexes. researchgate.net Substituents on the aniline or pyridine ring can exert both electronic and steric effects, influencing the ligand field strength, the coordination geometry, and the intermolecular interactions within the crystal lattice. researchgate.net

For example, the introduction of bulky substituents can lead to increased steric hindrance, which may favor a particular coordination geometry or influence the packing of the complexes in the solid state. nih.gov Electron-donating or electron-withdrawing substituents can alter the electron density at the nitrogen donor atoms, thereby modulating the strength of the metal-ligand bonds and influencing the spin-crossover temperature in iron(II) complexes. researchgate.net The strategic placement of functional groups can also be used to introduce additional functionalities, such as the ability to act as a linker in the formation of coordination polymers or to anchor the complex to a surface. mdpi.commdpi.com

Supramolecular Assembly and Coordination Polymer Formation

The ability of this compound to form extended supramolecular assemblies and coordination polymers is a subject of significant interest in crystal engineering and materials science. The unique structural feature of this ligand is the presence of an aniline moiety, which, in addition to the coordinating pyrazolyl nitrogen atoms, introduces a hydrogen-bond-donating amino group. This functionality plays a crucial role in directing the formation of higher-order structures through non-covalent interactions.

While the coordination chemistry of the closely related 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp) ligand is well-documented, yielding a variety of discrete complexes and some coordination polymers, the specific influence of the aniline group in this compound on its supramolecular behavior is a distinct area of study. Research on analogous systems suggests that the amino group can actively participate in hydrogen bonding with counter-ions, solvent molecules, or adjacent ligand frameworks, leading to the formation of one-, two-, or three-dimensional networks.

The formation of coordination polymers with this compound would involve the linking of metal centers by the ligand, potentially utilizing both pyrazolyl nitrogen atoms to bridge between different metal ions. The dimensionality and topology of such polymers would be highly dependent on the coordination geometry of the metal ion, the metal-to-ligand ratio, and the reaction conditions.

Currently, detailed research findings and specific examples of coordination polymers constructed from this compound are not extensively reported in the publicly available scientific literature. The exploration of its potential to form novel supramolecular assemblies and functional coordination polymers remains an active area for future research. The data presented below for related compounds illustrates the principles of supramolecular assembly in similar systems.

Advanced Applications of 2,6 Bis 1h Pyrazol 1 Yl Aniline and Its Metal Complexes

Catalysis and Organometallic Transformations

While research into the catalytic applications of metal complexes derived from 2,6-bis(1H-pyrazol-1-yl)aniline is an emerging field, the broader class of pyrazole-containing ligands has demonstrated significant promise in various catalytic processes. The electronic and steric properties of the this compound ligand are expected to endow its metal complexes with unique catalytic activities.

Carbon-Carbon Coupling Reactions (e.g., Heck, Suzuki)

Metal complexes featuring pyrazolyl ligands have been recognized as effective catalysts in carbon-carbon coupling reactions. researchgate.netresearchgate.net Although specific studies focusing on this compound complexes in Heck and Suzuki reactions are not extensively documented, related palladium complexes with pyrazolyl-based ligands have shown good to excellent catalytic activity under mild conditions. researchgate.net The anilino group in this compound could play a crucial role in modulating the electronic properties of the metal center, potentially enhancing catalytic efficiency. The development of air- and moisture-stable palladium(II)-NHC precatalysts incorporating aniline (B41778) ligands for Suzuki-Miyaura cross-coupling highlights the potential of aniline-functionalized ligands in this area. organic-chemistry.org

Olefin Oligomerization and Polymerization

The oligomerization and polymerization of olefins are critical industrial processes, and the development of efficient and selective catalysts is a continuous pursuit. While direct applications of this compound complexes are not yet widely reported, related iron and cobalt complexes with bis(pyrazol-1-yl)pyridine ligands, upon activation with methylaluminoxane (B55162) (MAO), have been shown to be active catalysts for ethylene (B1197577) polymerization, producing linear polyethylene. researchgate.net

Research on pre-catalysts based on other aniline derivatives, such as 2,4,6-trimethylaniline (B148799) and 2,6-dimethylaniline, has demonstrated their effectiveness in ethylene polymerization. researchgate.netseahipublications.org These studies suggest that the aniline moiety can significantly influence the catalytic activity and the properties of the resulting polymer. The steric and electronic effects imparted by the two pyrazolyl groups in conjunction with the aniline backbone in this compound could lead to novel catalytic systems for olefin transformations.

Water Oxidation Catalysis (Chemical and Electrocatalytic)

The development of efficient water oxidation catalysts is a key challenge in the pursuit of artificial photosynthesis and renewable energy technologies. Copper complexes with pyrazole-containing ligands have emerged as promising candidates for both chemical and electrocatalytic water oxidation. researchgate.netrsc.org A series of copper(I) complexes with bis(pyrazol-1-ylmethyl)pyridine ligands have demonstrated catalytic activity in chemical water oxidation using cerium ammonium (B1175870) nitrate (B79036) as the oxidant. researchgate.netrsc.org

In electrocatalytic water oxidation, these copper complexes have also shown notable performance, with one of the most active complexes exhibiting a turnover frequency (TOF) of 9.77 s⁻¹ at a neutral pH. researchgate.net The electronic properties of the substituents on the pyrazole (B372694) rings were found to play a crucial role in the catalytic activity. researchgate.netrsc.org While specific studies on this compound complexes are pending, the established activity of related pyrazole-based copper complexes suggests a promising avenue for future research. Furthermore, a novel tetranuclear copper-based catalyst has shown electrocatalytic activity for water oxidation under basic conditions. nih.gov

Proton-Coupled Electron Transfer (PCET) Processes

Proton-coupled electron transfer (PCET) is a fundamental mechanism in many biological and chemical processes, including catalysis. The design of molecules capable of facilitating PCET is of significant interest. Research on a Ta(V) aniline complex supported by a redox-active NNN pincer ligand has demonstrated two-fold hydrogen atom abstraction, leading to a terminal imido complex through a PCET process. rsc.org This highlights the potential of aniline-containing ligands to participate in PCET reactivity. In a different study, the deprotonation of a N-heterocyclic ligand and the simultaneous oxidation of an iron(II) metal ion in complexes of 2,6-diimidazolyl pyridines was observed, indicative of a PCET-based process. mdpi.com The presence of the aniline proton in this compound suggests that its metal complexes could be interesting platforms for studying and harnessing PCET phenomena.

Ligand Applications in Asymmetric Catalysis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries, with asymmetric catalysis being a powerful tool to achieve this. The design of chiral ligands is central to the development of effective asymmetric catalysts. nih.gov While the direct application of this compound in asymmetric catalysis has not been reported, the development of chiral-at-metal complexes using achiral ligands offers an intriguing alternative to traditional chiral ligands. illinois.edu

The synthesis of chiral 2,6-bis(oxazolinyl)pyridine-rare earth metal complexes has led to highly enantioselective 1,3-dipolar cycloaddition reactions. nih.gov This underscores the potential of N-tridentate ligands in creating effective chiral catalysts. The introduction of chirality into the this compound framework, either through substitution on the pyrazole rings or the aniline backbone, could lead to a new class of ligands for asymmetric catalysis.

Spin-Crossover (SCO) Phenomena and Molecular Magnetism

Spin-crossover (SCO) complexes are molecular materials that can be switched between at least two different spin states by external stimuli such as temperature, pressure, or light. researchgate.net This property makes them highly attractive for applications in molecular memory devices, displays, and sensors. Iron(II) complexes with tridentate nitrogen-donor ligands, particularly those based on the 2,6-bis(pyrazol-1-yl)pyridine (bpp) framework, which is structurally similar to this compound, are among the most extensively studied SCO systems. nih.govresearchgate.netnih.govmdpi.comnih.govresearchgate.net

These iron(II) complexes, with the general formula [Fe(bpp)₂]²⁺, often exhibit abrupt and complete spin transitions at accessible temperatures, sometimes near room temperature. nih.gov The SCO properties can be finely tuned by modifying the substituents on the ligand, which exerts steric and electronic influences on the metal's spin state. nih.gov For instance, functionalized 2,6-bis(pyrazol-1-yl)pyridine ligands have been used to create iron(II) complexes with varying SCO behaviors. researchgate.net

The study of supramolecular iron(II) complexes of functionalized 2,6-di(1H-pyrazol-1-yl)pyridine ligands has provided insights into spin-state switching at the single-molecule level. nih.govtudelft.nlresearchgate.netnih.gov Magnetic measurements of these complexes reveal details about the spin transition temperature (T₁₂) and the nature of the spin-state switching. nih.gov

| Complex | T₁/₂ (K) | Spin Transition | Reference |

|---|---|---|---|

| Fe(tpe-bpp)₂₂·5.75CH₂Cl₂ (1) | - | - | researchgate.net |

| Fe(tpe-bpp)₂₂·CH₂Cl₂·3CH₃OH (2) | - | - | researchgate.net |

| Fe(tpe-bpp)₂₂·CH₂Cl₂·3CH₃OH (3) | - | - | researchgate.net |

| Fe(bpp-COOMe)₂₂ (1) | - | - | researchgate.net |

| Fe(bpp-triolH₃)₂₂ (2) | - | - | researchgate.net |

The cobalt(II) complexes based on the 2,6-bis(pyrazol-1-yl)pyridine ligand have also been investigated for their magnetic properties, with some showing slow magnetic relaxation. researchgate.net The versatility of the pyrazole-based ligand framework allows for systematic studies of how structural modifications impact the magnetic behavior of the resulting metal complexes. While specific studies on the SCO properties of this compound complexes are still forthcoming, the extensive research on the analogous bpp systems provides a strong foundation and indicates a high potential for this class of compounds in the field of molecular magnetism.

Design and Modulation of Spin-State Switching Behavior

The spin-crossover phenomenon is highly sensitive to the ligand field strength around the metal ion. numberanalytics.com In complexes derived from ligands related to this compound, such as the widely studied 2,6-bis(1H-pyrazol-1-yl)pyridine (bpp), the N-donor atoms create a coordination environment that is on the cusp of the energy difference required for both LS and HS states to be accessible. nih.govresearchgate.net Iron(II) complexes with a [FeN6] chromophore are particularly common for exhibiting SCO. beilstein-journals.org

The design of these complexes allows for fine-tuning of their SCO properties. The geometry of the complex, particularly the distortion from a perfect octahedral arrangement, plays a critical role. For instance, in [Fe(bpp)2]2+ type complexes, the rigid backbone of the ligand can lead to a Jahn-Teller distortion, which influences the range of angles that permit both LS and HS states. researchgate.net The transition from the HS to the LS state involves a significant contraction of the metal-ligand bond distances, which in turn reduces the molecular volume. beilstein-journals.org This structural rearrangement is a key aspect of the switching behavior.

Thermodynamics and Kinetics of Spin Transitions in SCO Materials

The spin transition is a thermodynamic process governed by the change in Gibbs free energy between the HS and LS states. beilstein-journals.org The transition temperature, T1/2, is defined as the temperature at which the molar fractions of the HS and LS states are equal. At this temperature, the change in enthalpy (ΔH) is balanced by the change in entropy (ΔS) according to the equation ΔG = ΔH - TΔS = 0. The HS state is entropically favored due to higher electronic and vibrational degeneracy, while the LS state is enthalpically favored due to stronger metal-ligand bonds. numberanalytics.com

The nature of the spin transition can be gradual, abrupt, or exhibit hysteresis. nih.gov Hysteresis, where the transition temperature upon cooling is different from that upon warming, is particularly sought after for memory applications. nih.gov The cooperativity of the spin transition, which refers to the communication between switching centers in the crystal lattice, is crucial for observing abrupt and hysteretic behavior. rsc.org

The kinetics of the spin transition, especially the relaxation from a light-induced metastable HS state back to the stable LS state at low temperatures (a phenomenon known as Light-Induced Excited Spin-State Trapping or LIESST), is also a critical area of study. nih.govresearchgate.net The relaxation temperature, T(LIESST), indicates the thermal stability of the photo-induced state.

Table 1: Spin-Crossover Properties of Selected Iron(II) Complexes with Related Ligands

| Complex | Transition Type | T1/2 (K) | Hysteresis (ΔT, K) | Source(s) |

| Fe(L1)22 where L1 = 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine | Gradual | 254 | None observed | nih.gov, acs.org |

| Fe(L2)22 where L2 = 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine | Stepwise/Abrupt | 356 | None observed | nih.gov, acs.org |

| [Fe(phen)2(NCS)2] | Abrupt | 176 | ~1 | nih.gov |

| [FeL2][BF4]2 where L = 2,6-di(pyrazol-1-yl)isonicotinonitrile | Abrupt | T1/2↓=238, T1/2↑=244, 256 | ~6-18 | nih.gov |

| [Fe(bzL)(NCS)2] where bzL is a tetradentate ligand | Abrupt | 85 | ~15 | researchgate.net |

| Fe(bpCOOEt2p)22·MeNO2 (solvatomorph 2) where bpCOOEt2p = 2,6-di[4-(ethylcarboxy)pyrazol-1-yl]pyridine | Abrupt | T1/2↓=130, T1/2↑=135 | ~5 | nih.gov |

Note: The data presented is for complexes with ligands structurally related to this compound, illustrating the principles of SCO in this family of compounds.

Control of Spin-State by Ligand Modification and External Stimuli

The spin state of these complexes can be meticulously controlled through several strategies.

Ligand Modification: The synthetic versatility of the pyrazolyl-pyridine/aniline scaffold allows for the introduction of various functional groups. researchgate.netnih.gov Substituents can exert steric or electronic effects that modify the ligand field strength, thus predictably tuning the SCO temperature. researchgate.net For example, functionalizing the 4-position of the central ring or the pyrazolyl rings can shift T1/2 significantly. nih.govnih.gov Changing the ancillary co-ligands in heteroleptic complexes is another effective method to regulate SCO properties. researchgate.net

External Stimuli:

Temperature: As the primary stimulus, varying the temperature can drive the transition between the LS and HS states. numberanalytics.com

Light: At low temperatures, irradiation with light of a specific wavelength can switch the complex from the LS to a metastable HS state (LIESST effect). nih.gov This photoswitchability is a key feature for developing light-activated devices.

Pressure: Applying external pressure generally favors the LS state due to its smaller molecular volume. numberanalytics.com This can induce a spin transition or shift the transition temperature.

Guest Molecules: In some porous or solvated structures, the absorption or desorption of guest solvent molecules can trigger a spin-state change. nih.gov This sensitivity to the chemical environment opens up possibilities for sensor applications.

Implications for Molecular Device Development

The bistability of SCO materials, where they can exist in one of two stable states (LS or HS) under the same conditions, makes them ideal candidates for binary data storage (0 and 1). nih.govnih.gov The ability to switch between these states using external stimuli forms the basis for their application in molecular switches, memory elements, and sensors. nih.govnih.gov

For practical applications in molecular electronics, it is crucial to study these properties at the single-molecule level. nih.govnih.gov Research has focused on creating molecular junctions where a single SCO complex bridges two electrodes (e.g., gold). nih.govtudelft.nl In such setups, the spin-state switching can be induced by stretching the molecule or by an electric field, leading to a measurable change in electrical conductance. nih.govresearchgate.netmdpi.com This coupling between magnetic and electronic properties is a cornerstone for the development of spintronic devices. nih.gov The ability to deposit these complexes as thin, clean films via sublimation is another important practical advantage for device fabrication. nih.gov

Chemosensing and Molecular Recognition

While the SCO properties of this compound complexes are a major research focus, the pyrazole moiety is also a well-established component in the design of chemosensors. These sensors utilize a recognition unit (the ligand) that selectively binds to a target analyte, and a signaling unit (a fluorophore) that reports this binding event through a change in its optical properties. nih.govacs.org

Development of Fluorescent Chemosensors for Metal Ions

Fluorescent chemosensors offer high sensitivity and selectivity for the detection of various analytes, including metal ions. nih.gov Pyrazole derivatives have been successfully incorporated into fluorescent probes for this purpose. nih.gov The general mechanism involves the chelation of a metal ion by the sensor molecule, which then modulates the fluorescence output. This modulation can occur through several photophysical processes, such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Chelation-Enhanced Fluorescence (CHEF). bohrium.com In the CHEF mechanism, the binding of a metal ion to the sensor restricts intramolecular rotations and vibrations, which reduces non-radiative decay pathways and leads to a significant enhancement of fluorescence intensity. bohrium.com

Selective and Sensitive Detection of Specific Cations (e.g., Al³⁺, Cu²⁺)

The design of the ligand's binding pocket determines its selectivity for specific cations. Pyrazole-based chemosensors have demonstrated high selectivity and sensitivity for environmentally and biologically important metal ions like aluminum (Al³⁺) and copper (Cu²⁺).

Aluminum (Al³⁺) Detection: Several pyrazoline and pyrazole-based fluorescent probes have been developed for the selective detection of Al³⁺. nih.govbohrium.com For example, pyrazoline derivatives have been shown to exhibit a "turn-on" fluorescence response upon binding to Al³⁺ through their C=O and C=N groups. bohrium.com These sensors can achieve very low detection limits, often in the nanomolar range, which is well below the limits set by the World Health Organization (WHO) for drinking water. bohrium.comresearchgate.net

Copper (Cu²⁺) Detection: Copper is another key target for chemosensors due to its biological importance and potential toxicity. Azomethine-pyrazole derivatives have been used as colorimetric chemosensors for Cu²⁺. nih.gov The binding of Cu²⁺ induces a change in the absorption spectrum, often visible as a color change. nih.gov Other sensors utilize a fluorescence quenching mechanism, where the paramagnetic Cu²⁺ ion quenches the fluorescence of the probe upon complexation. acs.org The displacement approach is another strategy, where a fluorescent sensor is pre-complexed with a metal ion like Cu²⁺ to quench its fluorescence; the subsequent addition of an analyte with a stronger affinity for Cu²⁺, such as cyanide, can displace the sensor and restore its fluorescence. acs.org

Table 2: Performance of Selected Pyrazole-Based Fluorescent Chemosensors for Al³⁺ and Cu²⁺

| Sensor Type | Target Ion | Detection Limit (LOD) | Binding Stoichiometry (Sensor:Ion) | Mechanism/Response | Source(s) |

| Pyrazoline Derivative (DBS) | Al³⁺ | 7.50 x 10⁻⁹ M | 1:1 | Chelation-Enhanced Fluorescence (CHEF), Turn-on | bohrium.com |

| Pyrazoline Derivative (DSS) | Al³⁺ | 1.76 x 10⁻⁸ M | 1:1 | Chelation-Enhanced Fluorescence (CHEF), Turn-on | bohrium.com |

| Isonicotinohydrazide-based Sensor | Al³⁺ | 3.0 nM | 1:1 | Fluorescence Enhancement | rsc.org |

| Azomethine-pyrazole Derivative | Cu²⁺ | 1.6 µM | 2:1 | Colorimetric Change | nih.gov |

| Isonicotinohydrazide-based Sensor | Cu²⁺ | 1.9 µM | 1:1 | Colorimetric Change | rsc.org |

| meso-Triphenylamine-BODIPY | Cu²⁺ | 0.63 µM | 1:1 | Colorimetric Change (Yellow to Blue-Green) | nih.gov |

Ratiometric and Colorimetric Sensing Mechanisms

The design of chemosensors based on this compound and its derivatives often leverages ratiometric and colorimetric detection methods. These techniques offer distinct advantages, including high sensitivity and the ability to provide a clear visual response upon analyte detection.

Ratiometric sensing involves monitoring the ratio of two different output signals, such as fluorescence or absorbance at two distinct wavelengths. This approach can minimize the influence of environmental factors and instrumental fluctuations, leading to more reliable and quantitative measurements. Colorimetric sensing, as the name suggests, relies on a change in color that is visible to the naked eye, providing a simple and direct qualitative or semi-quantitative analysis.

Metal complexes incorporating ligands from the 2,6-bis(pyrazol-1-yl)pyridine (bpp) family, which shares structural similarities with this compound, have been explored for their sensing capabilities. nih.gov The functionalization of these ligands allows for the fine-tuning of their electronic and optical properties, which is crucial for developing effective sensors. nih.gov For instance, the introduction of specific functional groups can enhance the selective binding of the sensor to a target analyte, triggering a measurable change in its spectroscopic properties.

Applications in Environmental Monitoring

The development of robust and selective sensors for environmental pollutants is a critical area of research. Metal complexes of pyrazole-containing ligands are being investigated for their potential in detecting various hazardous substances. The coordination of the ligand to a metal center can create a specific binding pocket for target analytes, leading to a detectable signal.

Coordination polymers, which are extended structures formed by the self-assembly of metal ions and organic ligands, represent a promising platform for environmental sensing. researchgate.net The porous nature of some coordination polymers can allow for the selective adsorption of guest molecules, such as pollutants, leading to a change in the material's properties. While direct applications of this compound in this specific context are still emerging, the broader class of pyrazole-based ligands has shown significant promise.

Biomedical and Pharmaceutical Research

The unique structural features of this compound and its derivatives have made them attractive scaffolds for the design of novel therapeutic agents. Researchers are actively exploring their potential in various areas of biomedical and pharmaceutical science.

Cyclin-dependent kinase 2 (CDK2) is a key enzyme involved in cell cycle regulation, and its abnormal activity is often associated with the development of cancer. nih.govmdpi.com Consequently, CDK2 has become an important target for the development of new anticancer drugs. nih.govmdpi.com

Several studies have focused on designing pyrazole-based compounds as CDK2 inhibitors. For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were synthesized and found to exhibit potent CDK2 inhibitory activity. mdpi.comnih.gov One of the most promising compounds from this series, compound 15 , demonstrated a very low inhibition constant (Ki) of 0.005 µM and showed significant antiproliferative activity against a panel of 13 cancer cell lines. mdpi.comnih.gov Mechanistic studies revealed that this compound could induce cell cycle arrest and apoptosis in ovarian cancer cells. mdpi.comnih.gov

Similarly, 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives have been developed as potent CDK2 inhibitors. nih.gov Two compounds, 9 and 19 , showed strong inhibition of CDK2-cyclin E with Ki values of 0.023 and 0.001 µM, respectively, and displayed submicromolar antiproliferative activity against various cancer cell lines. nih.gov Further investigation of compound 19 in colorectal cancer cells confirmed its ability to arrest the cell cycle and induce apoptosis. nih.gov Another class of 3-aminopyrazole (B16455) derivatives has also been optimized as CDK2/cyclin A inhibitors, leading to the discovery of PHA-533533 (13 ), which exhibited a CDK2/cyclin A Ki of 31 nM and showed in vivo antitumor activity. acs.org

| Compound | Scaffold | CDK2 Inhibition (Ki, µM) | Antiproliferative Activity (GI50, µM) | Reference |

|---|---|---|---|---|

| Compound 15 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 | 0.127–0.560 | mdpi.comnih.gov |

| Compound 9 | 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | 0.023 | 0.025–0.780 | nih.gov |

| Compound 19 | 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine | 0.001 | 0.025–0.780 | nih.gov |

| PHA-533533 (13) | 3-aminopyrazole | 0.031 | Submicromolar | acs.org |

Nuclear receptors are a family of proteins that regulate the expression of genes involved in various physiological processes. nih.gov They are important drug targets for a wide range of diseases. nih.gov Small molecules that can bind to and modulate the activity of nuclear receptors are of great interest in drug discovery. nih.gov

While the direct evaluation of this compound as a ligand for the constitutive androstane (B1237026) receptor (CAR) is not extensively documented, the broader class of pyrazole-containing compounds has been investigated for their ability to interact with various nuclear receptors. The modular nature of the pyrazole scaffold allows for the synthesis of diverse libraries of compounds that can be screened for activity against different nuclear receptors.

Thrombosis, the formation of blood clots, is a major cause of heart attacks and strokes. mdpi.com Thrombin is a key enzyme in the blood coagulation cascade and a primary target for the development of antithrombotic drugs. mdpi.com

Researchers have synthesized and evaluated a series of 1H-pyrazol-5-amine derivatives as thrombin inhibitors. mdpi.com Several of these compounds, including 24e , 34a , and 34b , were found to be potent thrombin inhibitors with high selectivity over other related enzymes. mdpi.com These compounds act through a serine-trapping mechanism, forming a covalent bond with the active site of thrombin. mdpi.com The development of such pyrazole-based inhibitors is considered a promising approach for creating new antithrombotic drugs with potentially fewer side effects than existing treatments. mdpi.com

Beyond their role as CDK2 inhibitors, pyrazole derivatives and their metal complexes are being extensively studied for their broader anti-tumor and anti-cancer properties. mdpi.commdpi.com

Several new pyrazole derivatives attached to a pyridine (B92270) ring have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines, including liver, lung, and breast cancer cells. researchgate.net While many of these compounds showed low to moderate activity, some exhibited promising cytotoxic effects. researchgate.net For instance, certain derivatives were found to be more potent than the established anticancer drug cisplatin (B142131) against a liver cancer cell line. researchgate.net

Zinc(II) complexes with bis-pyrazolate ligands have also demonstrated significant cytotoxic activity against colon and pancreatic cancer cell lines. rsc.org One of the studied complexes, [ZnCl2(H2LtBu)], was particularly effective in inducing apoptosis in these cancer cells. rsc.org Furthermore, platinum(II) complexes of benzothiazole (B30560) aniline derivatives have shown selective inhibitory activities against liver cancer cells, with some compounds being significantly more cytotoxic to cancer cells than to normal liver cells. nih.gov

| Compound/Complex | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Pyrazole-pyridine derivatives (e.g., 4d, 4e, 6a, 6c) | Hep-G2 (Liver) | More potent than cisplatin | researchgate.net |

| [ZnCl2(H2LtBu)] | HCT-116 (Colon), MIA PaCa-2 (Pancreatic) | Significant decrease in viability, induced apoptosis | rsc.org |

| L1 and L1Pt (Benzothiazole aniline derivatives) | HepG2 (Liver) | Selective inhibitory activities | nih.gov |

Antimicrobial and Antibiofilm Efficacy Studies

The escalating threat of antimicrobial resistance has spurred research into novel therapeutic agents. Pyrazole derivatives and their metal complexes have emerged as a promising class of compounds with significant antimicrobial and antibiofilm capabilities. The incorporation of metal ions into pyrazole-containing ligands can enhance their biological activity. nih.govresearchgate.net

Metal complexes featuring N-donor ligands, such as those derived from pyrazole, often exhibit potent biological activities. nih.gov This is attributed to the electronic interactions between the π electrons of the heterocyclic rings and the metal ions. nih.gov Studies have demonstrated the antibacterial efficacy of heterocyclic metal complexes against various bacterial strains, both in laboratory settings and in living organisms. nih.gov For instance, certain metal complexes of curcumin (B1669340) with 2-(1H-benzimidazol-2-yl) aniline have shown activity against both Gram-positive and Gram-negative bacteria. impactfactor.org

The antibiofilm properties of these compounds are particularly noteworthy. Biofilms are communities of microorganisms encased in a self-produced polymeric matrix, which confers increased resistance to conventional antibiotics. nih.gov Metal complexes have shown the ability to both inhibit the formation of biofilms and disrupt established ones. mdpi.com For example, some thiazole–pyrazoline Schiff base hybrid derivatives have demonstrated significant antibacterial activity, with one compound exhibiting higher activity than the standard drug amoxicillin (B794) against P. aeruginosa and E. coli. nih.gov The antibiofilm mechanism can involve the inhibition of bacterial adhesion, disruption of the biofilm matrix, or interference with quorum sensing, the cell-to-cell communication system that regulates biofilm formation. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives and Metal Complexes

| Compound/Complex | Test Organism | Activity (MIC/IC50) | Reference |

| Halogenoaminopyrazole Derivatives | Bacillus subtilis | MIC: 0.007–0.062 µg/mL | nih.gov |

| Halogenoaminopyrazole Derivatives | Staphylococcus aureus | MIC: 190–1560 µg/mL | nih.gov |

| Ni(II) complex with (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | MRSA, E. coli, E. faecalis | MIC: 1.95 µg/mL | nih.gov |

| Ni(II) complex with (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | P. aeruginosa | MIC: 3.91 µg/mL | nih.gov |

| Ni(II) complex with (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol | S. aureus, K. pneumoniae | MIC: 7.81 µg/mL | nih.gov |

Anti-Inflammatory Properties and Mechanisms

Pyrazoles and their derivatives have a long-standing history as anti-inflammatory agents, with some compounds being used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comnih.gov The anti-inflammatory action of these compounds is often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation. nih.govvietnamjournal.ru

Research has explored various derivatives of pyrazole for their anti-inflammatory potential. vietnamjournal.runih.govresearchgate.net For example, a study on novel biphenyl (B1667301) amines demonstrated their potential as anti-inflammatory agents. Some pyrazoline derivatives have shown potent inhibition of lipoxygenase, another enzyme involved in the inflammatory cascade. mdpi.comresearchgate.net In vivo studies using models like carrageenin-induced paw edema have confirmed the anti-inflammatory effects of certain pyrazole and pyrazoline compounds. mdpi.comresearchgate.net

The mechanism of action for the anti-inflammatory properties of this compound and its complexes may involve the modulation of various inflammatory pathways. This can include the inhibition of pro-inflammatory enzymes like COX and lipoxygenase, as well as the suppression of inflammatory cytokine production. nih.govvietnamjournal.runih.gov Molecular docking studies have suggested that some pyrazole derivatives can bind effectively to kinases involved in inflammatory signaling, such as ERK2, p38α, and JNK3. nih.gov

Table 2: Anti-Inflammatory Activity of Selected Pyrazole Derivatives

| Compound | Activity | Model/Assay | Reference |

| Pyrazoline derivative 2g | IC50 = 80 µM | Lipoxygenase inhibition | mdpi.comresearchgate.net |

| Pyrazoline derivative 2d and 2e | Potent activity | Carrageenin-induced paw edema | mdpi.comresearchgate.net |

| Pyrazolo[1,5-a]quinazoline derivatives | IC50 = 4.8-30.1 µM | Anti-inflammatory activity | nih.gov |

Estrogen Receptor-Alpha (ERα) Inhibition Studies

Estrogen receptor-alpha (ERα) is a key therapeutic target in hormone receptor-positive breast cancer. biolifesas.orgresearchgate.net The development of compounds that can inhibit ERα activity is a significant area of cancer research. nih.gov Pyrazole-containing scaffolds have shown promise as potential ERα inhibitors. nih.gov

Computational and in-vitro studies have been employed to design and evaluate pyrazole derivatives for their ERα inhibitory potential. biolifesas.org Molecular docking studies have helped in understanding the binding interactions between these compounds and the ligand-binding domain of the ERα receptor. biolifesas.orgmdpi.com For instance, pyrazole-substituted 9-anilinoacridine (B1211779) derivatives have been designed and shown to have favorable binding energies and interactions with key amino acid residues in the ERα binding site. biolifesas.org

The inhibitory mechanism of these compounds often involves competitive binding to the ERα ligand-binding domain, thereby blocking the binding of estrogen and preventing the receptor's activation. mdpi.com This leads to a decrease in the transcription of estrogen-responsive genes that are involved in cell proliferation. nih.govmdpi.com Some pyrazolo[1,5-a]pyrimidines have been identified as ERβ selective antagonists, highlighting the potential for developing receptor-subtype-specific ligands from the pyrazole scaffold. researchgate.net

Table 3: ERα Inhibition by Pyrazole Derivatives

| Compound | Activity/Finding | Method | Reference |

| Pyrazole-substituted 9-anilinoacridine (Compound 1z) | IC50 = 23.86 µg/mL | In-vitro cytotoxicity (MDA-MB-231 cells) | biolifesas.org |

| Adamantanyl-tethered-biphenyl amine (AMTA) | IC50 = 62.84 nM | ERα competitor assay | mdpi.com |

| 2-phenyl-3-(4-hydroxyphenyl)-5,7-bis(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine | 36-fold selective for ERβ | Binding assay | researchgate.net |

Corrosion Inhibition Applications

Inhibitory Performance on Metallic Surfaces (e.g., Carbon Steel)

The use of organic compounds as corrosion inhibitors is a well-established and effective method for protecting metallic materials, particularly in acidic environments. researchgate.netimist.ma Pyrazole derivatives, including this compound, have demonstrated significant potential as corrosion inhibitors for metals like carbon steel. researchgate.netabechem.com

The protective action of these inhibitors is attributed to their adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. imist.maacs.org The efficiency of these inhibitors generally increases with their concentration. qu.edu.qa Studies have shown that pyrazole derivatives can achieve high inhibition efficiencies, often exceeding 90%, in aggressive acidic solutions like 1 M HCl. abechem.comnih.gov For example, a newly synthesized pyrazole derivative, N-((3,5 dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline (L5), exhibited a maximum inhibition efficiency of 95.1% at a concentration of 10⁻³ M for carbon steel in 1M HCl. abechem.com Similarly, two s-triazine/morpholino-anilino-pyrazole derivatives showed high inhibition performance, with one reaching 97.37% at an optimal concentration. nih.gov

Adsorption Behavior and Isotherm Models

The effectiveness of a corrosion inhibitor is intrinsically linked to its adsorption characteristics on the metal surface. The adsorption of pyrazole derivatives like this compound on steel surfaces is a complex process that can involve both physical (physisorption) and chemical (chemisorption) interactions. researchgate.netacs.org

To understand the adsorption mechanism, experimental data are often fitted to various adsorption isotherm models, such as Langmuir, Temkin, and Frumkin. The Langmuir isotherm is frequently found to best describe the adsorption of pyrazole derivatives, suggesting the formation of a monolayer of the inhibitor on the metal surface. abechem.comqu.edu.qaresearchgate.net The nature of the interaction can be further elucidated by calculating the standard free energy of adsorption (ΔG°ads). Values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more suggest chemisorption. researchgate.net In many cases, the adsorption process is found to be a combination of both physisorption and chemisorption. researchgate.netacs.org

Electrochemical Studies for Corrosion Inhibition Mechanisms

Electrochemical techniques are powerful tools for investigating the mechanisms of corrosion inhibition. Potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS) are commonly employed to study the effect of inhibitors on the corrosion process.

PDP studies can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. qu.edu.qa For many pyrazole derivatives, including those related to this compound, a mixed-type inhibition behavior is observed. qu.edu.qaresearchgate.netacs.org This means the inhibitor retards both the anodic metal dissolution and the cathodic hydrogen evolution reactions. nih.govacs.org

EIS measurements provide information about the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) at the metal-solution interface. In the presence of an effective inhibitor, the Rct value increases significantly, indicating a slowing of the corrosion process, while the Cdl value decreases due to the adsorption of the inhibitor molecules on the surface. qu.edu.qaresearchgate.net These electrochemical findings, combined with surface analysis techniques like scanning electron microscopy (SEM), confirm the formation of a protective inhibitor film on the metal surface. abechem.comnih.gov

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-bis(1H-pyrazol-1-yl)aniline and its metal complexes, DFT is crucial for understanding their geometry, electronic properties, and potential for applications in materials science.

DFT calculations are employed to determine the optimized molecular geometry and electronic properties of this compound. By comparing calculated structures with experimental data, such as those from X-ray diffraction, the accuracy of the chosen functional and basis set can be validated nih.govnih.gov. These calculations provide detailed information on bond lengths, bond angles, and torsion angles.

Furthermore, DFT is used to analyze the electronic landscape of the molecule. The molecular electrostatic potential (MEP) map, for instance, is calculated to visualize charge distribution and predict sites for electrophilic and nucleophilic attack nih.gov. For pyrazole (B372694) derivatives, MEP maps reveal electronically deficient regions, often around hydrogen atoms on amine groups, indicating a strong tendency to act as hydrogen bond donors mdpi.com.

The 2,6-bis(pyrazol-1-yl)pyridine (bpp) framework, structurally analogous to this compound, is renowned for forming iron(II) complexes that exhibit spin-crossover (SCO) behavior. nih.govstrath.ac.ukresearchgate.net This phenomenon involves the switching of the central metal ion's spin state between a low-spin (LS) and a high-spin (HS) state, which can be triggered by external stimuli like temperature, pressure, or light. nih.govbeilstein-journals.org

DFT studies are instrumental in modeling the mechanisms behind this spin-state switching. nih.gov For example, in a molecular junction, DFT calculations have shown that mechanically stretching an iron(II) complex can induce a spin-state change by altering the ligand field strength around the metal center. nih.govacs.org This change in the Fe-N bond distance directly impacts the crystal field splitting, leading to a transition from a ground spin state of S=0 (LS) to S=2 (HS). acs.org The energy difference between the HS and LS states (ΔE_H-L) is a key parameter calculated using DFT to predict the spin transition temperature.

| Computational Parameter | Description | Typical Application for 2,6-bis(pyrazolyl)aniline Complexes |

| Optimized Geometry | Calculation of the lowest energy structure, providing bond lengths and angles. | Validates experimental structures and provides a basis for further calculations. |

| ΔE_H-L | The energy difference between the High-Spin and Low-Spin states. | Predicts the feasibility and temperature of spin-crossover (SCO) events. |

| MEP Map | Molecular Electrostatic Potential map. | Visualizes charge distribution, identifying reactive sites for interactions. nih.gov |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines electronic reactivity, stability, and the HOMO-LUMO gap. researchgate.netyoutube.com |

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. youtube.com

For molecules like this compound, FMO analysis performed via DFT reveals crucial insights into their electronic behavior. researchgate.net The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, while the LUMO's energy relates to its electron affinity and electrophilicity. youtube.com The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity and polarizability. researchgate.net In complexes, the composition of these frontier orbitals, often involving metal d-orbitals and ligand π-orbitals, determines the nature of electronic transitions and charge transfer properties. mdpi.comresearchgate.net

| Orbital | Role in Chemical Reactions | Information Derived from Analysis |

| HOMO | Electron Donor (Nucleophile) | Site of electrophilic attack, ionization potential. youtube.com |

| LUMO | Electron Acceptor (Electrophile) | Site of nucleophilic attack, electron affinity. youtube.com |

| HOMO-LUMO Gap | Reactivity Indicator | Determines kinetic stability, polarizability, and electronic transition energy. researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. unipa.it These simulations provide a detailed view of molecular motion and conformational changes, which are difficult to observe experimentally.

MD simulations are used to study the non-covalent interactions that govern the behavior of this compound in various environments. researchgate.net For instance, simulations can model how the molecule interacts with solvent molecules, surfaces, or biological macromolecules. nih.govnih.gov These studies calculate the trajectories of atoms by solving Newton's equations of motion, providing insights into processes like self-assembly and adsorption. unipa.it

In the context of surface science, MD simulations can elucidate the adsorption dynamics of pyrazole-based ligands onto planar surfaces. nih.govdu.edu These simulations track key properties such as the number of adsorbed molecules, bead density profiles, and the configuration of adsorbed layers (tails, loops, and trains), offering a molecular-level understanding of how these ligands form films and interact with substrates. nih.gov

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design and materials science to understand and predict intermolecular interactions.

For derivatives of this compound, molecular docking simulations can be performed to investigate their binding affinity and mode of interaction with specific protein targets or other host molecules. nih.govresearchgate.net The simulation places the ligand (the aniline (B41778) derivative) into the binding site of a receptor and scores the different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov The results, often expressed as a binding energy or score, help identify the most stable binding conformations and key interacting residues, providing valuable guidance for the design of new compounds with specific binding properties. nih.govnih.gov

Ligand-Protein Binding Mode Predictions

Currently, there are no specific studies in the accessible scientific literature that detail the prediction of binding modes between this compound and any protein targets. Molecular docking and simulation, the primary methods for such predictions, have not been applied to this compound in published research. Therefore, information regarding its potential interactions with amino acid residues, hydrogen bonding patterns, or hydrophobic interactions within a protein's active site is not available.

Evaluation of Ligand-Binding Affinities

There is no published data on the computationally evaluated ligand-binding affinities for this compound. Research employing methods such as free energy perturbation (FEP), thermodynamic integration (TI), or molecular mechanics with generalized Born and surface area solvation (MM/GBSA) to calculate the binding free energy (ΔG) of this compound with any biological target has not been reported. Consequently, no data tables of binding affinity values can be provided.

In Silico Screening for Bioactive Compounds

The use of this compound as a scaffold or query molecule in in silico virtual screening campaigns is not documented in the scientific literature. There are no reports of its inclusion in computational libraries screened against specific therapeutic targets to identify potential bioactive compounds.

Correlation and Validation of Computational Findings with Experimental Data

Given the absence of theoretical and computational predictions for this compound, there are no corresponding studies that attempt to correlate or validate such findings with experimental data. The crucial step of confirming computational hypotheses with in vitro or in vivo biological assays has not been undertaken, as the initial computational groundwork has not been established in published research.

Future Research Directions and Emerging Trends

Development of Novel Functional Materials